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Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics
of 1-Acetyl-4-(4-nitrophenyl)piperazine. The document is intended for researchers, scientists,
and professionals in the field of drug development. It includes a summary of its known physical
and chemical properties, a detailed experimental protocol for a closely related synthesis, and
an exploration of the potential biological activities and mechanisms of action of the broader
class of nitrophenylpiperazine derivatives. All quantitative data is presented in structured tables
for ease of reference. Furthermore, this guide features diagrams generated using Graphviz to
illustrate key experimental and logical workflows.

Physicochemical Properties

1-Acetyl-4-(4-nitrophenyl)piperazine is a solid organic compound. Its core structure consists
of a piperazine ring N-acetylated on one nitrogen and substituted with a 4-nitrophenyl group on
the other. The presence of the nitro group, a strong electron-withdrawing group, and the amide
functionality significantly influence its chemical properties.

General and Physical Properties
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A summary of the key physicochemical properties of 1-Acetyl-4-(4-nitrophenyl)piperazine is
presented in Table 1. These properties are essential for understanding the compound's
behavior in various experimental settings.

Property Value Source
Molecular Formula C12H15N303 [1]
Molecular Weight 249.27 g/mol [1]
Physical Form Solid

Melting Point 142-146 °C [2]
Boiling Point 290 °C at 760 mmHg [2]

CAS Number 16264-08-7 [1][3]

Chemical Identifiers

For unambiguous identification, a set of standard chemical identifiers for 1-Acetyl-4-(4-
nitrophenyl)piperazine is provided in Table 2.

Identifier Value Source

1S/C12H15N303/c1-10(16)13-
InChl 6-8-14(9-7-13)11-2-4-12(5-3-  [1]
11)15(17)18/h2-5H,6-9H2,1H3

QUZMCIMGHMRZHA-
InChl Key [1]
UHFFFAOYSA-N

CC(N(CC1)CCN1C(C=C2)=C
C=C2--INVALID-LINK--=0)=0

SMILES

Predicted Properties

While experimental data for certain properties are not readily available, computational
predictions offer valuable insights. Table 3 lists the predicted LogP value for 1-Acetyl-4-(4-
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nitrophenyl)piperazine. The octanol-water partition coefficient (LogP) is a critical parameter in
drug discovery, indicating the lipophilicity of a compound.

Property Predicted Value Source

LogP 1.30370 [2]

Note: Information regarding the solubility of 1-Acetyl-4-(4-nitrophenyl)piperazine in common
solvents such as water, methanol, ethanol, and DMSO, as well as its experimental pKa value,
Is not readily available in the reviewed literature. The acetylation of the piperazine nitrogen is
expected to decrease its basicity compared to the parent compound.[4]

Experimental Protocols
Synthesis of N-Arylpiperazine Derivatives (General
Protocol)

A direct, detailed experimental protocol for the synthesis of 1-Acetyl-4-(4-
nitrophenyl)piperazine is not explicitly available in the reviewed literature. However, a general
procedure for the synthesis of acetylated N-arylpiperazines can be adapted from protocols for
similar compounds. The following is a representative protocol for the acetylation of a
thiazolinylphenyl-piperazine, which can serve as a methodological basis.[5]

Materials:

o Appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol)

Acetic anhydride (1.2 mmol)

Diethyl ether

Water

Brine

Anhydrous NazSOa
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e 100 mL round-bottomed flask
e Magnetic stirrer
Procedure:

e In a 100 mL round-bottomed flask, combine the appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-
dihydrothiazole (1 mmol) and acetic anhydride (1.2 mmol).

 Stir the mixture at room temperature for two hours.

 After the reaction is complete, dissolve the mixture in diethyl ether (20 mL).
e Wash the organic layer with water and then with brine.

e Dry the organic layer over anhydrous Naz2SOa.

» Remove the solvent under vacuum to yield the acetylated product.

A logical workflow for this general synthesis is depicted in the following diagram:
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General Synthesis Workflow for Acetylated N-Arylpiperazines
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General Synthesis Workflow
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Biological Activity and Mechanism of Action

While specific studies on the signaling pathways and mechanism of action of 1-Acetyl-4-(4-
nitrophenyl)piperazine are limited, research on the broader class of nitrophenylpiperazine
derivatives provides valuable insights into its potential biological activities.

Potential as Tyrosinase Inhibitors

A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as
potential tyrosinase inhibitors.[6] Tyrosinase is a key enzyme in melanin biosynthesis, and its
inhibitors are of interest in the cosmetic and pharmaceutical industries. The study revealed that
certain derivatives with specific substitutions on the piperazine ring exhibited significant
tyrosinase inhibitory effects.[6] The proposed mechanism for some derivatives was mixed-type
inhibition.[6] The piperazine ring is thought to provide a balance of flexibility and rigidity,
allowing for proper orientation of the molecule within the active site of the enzyme.[6]

The logical relationship for the investigation of nitrophenylpiperazine derivatives as tyrosinase
inhibitors is shown below:
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Tyrosinase Inhibitor Investigation Workflow

Activity on Neurotransmitter Receptors

Piperazine derivatives are a well-established class of compounds with a wide range of activities
on the central nervous system (CNS).[7] Many drugs containing the piperazine moiety act on
neurotransmitter receptors, including serotonergic and dopaminergic receptors.[7] While the
specific receptor-binding profile of 1-Acetyl-4-(4-nitrophenyl)piperazine has not been
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reported, its structural similarity to other N-arylpiperazines suggests potential activity at these
targets.

Spectroscopic Data

Although Sigma-Aldrich indicates that they do not collect analytical data for this product, some
spectroscopic information for the parent compound, 1-(4-Nitrophenyl)piperazine, is available
and can provide a reference point.[8]

e 1H NMR: A*H NMR spectrum for 1-Acetyl-4-(4-nitrophenyl)piperazine is available on
SpectraBase, though full access may require a subscription.

e IR and Mass Spectrometry: The NIST WebBook provides IR and mass spectrometry data for
the parent compound, 1-(4-Nitrophenyl)piperazine.[8] These spectra can be useful for
comparison and to identify characteristic peaks for the nitrophenyl and piperazine moieties.

Conclusion

1-Acetyl-4-(4-nitrophenyl)piperazine is a compound with well-defined basic physicochemical
properties. While detailed experimental data on its solubility, pKa, and a specific synthesis
protocol are not readily available in the public domain, information on related compounds
provides a strong basis for experimental design. The biological activity of the broader class of
nitrophenylpiperazine derivatives, particularly as enzyme inhibitors and potential CNS-active
agents, suggests that 1-Acetyl-4-(4-nitrophenyl)piperazine could be a valuable molecule for
further investigation in drug discovery and development. This technical guide serves as a
foundational resource for researchers interested in exploring the potential of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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